1-Piperazinecarboxylic acid, 4-(4-bromo-3-ethoxybenzoyl)-, 1,1-dimethylethyl ester 1-Piperazinecarboxylic acid, 4-(4-bromo-3-ethoxybenzoyl)-, 1,1-dimethylethyl ester
Brand Name: Vulcanchem
CAS No.: 1352621-05-6
VCID: VC2718800
InChI: InChI=1S/C18H25BrN2O4/c1-5-24-15-12-13(6-7-14(15)19)16(22)20-8-10-21(11-9-20)17(23)25-18(2,3)4/h6-7,12H,5,8-11H2,1-4H3
SMILES: CCOC1=C(C=CC(=C1)C(=O)N2CCN(CC2)C(=O)OC(C)(C)C)Br
Molecular Formula: C18H25BrN2O4
Molecular Weight: 413.3 g/mol

1-Piperazinecarboxylic acid, 4-(4-bromo-3-ethoxybenzoyl)-, 1,1-dimethylethyl ester

CAS No.: 1352621-05-6

Cat. No.: VC2718800

Molecular Formula: C18H25BrN2O4

Molecular Weight: 413.3 g/mol

* For research use only. Not for human or veterinary use.

1-Piperazinecarboxylic acid, 4-(4-bromo-3-ethoxybenzoyl)-, 1,1-dimethylethyl ester - 1352621-05-6

Specification

CAS No. 1352621-05-6
Molecular Formula C18H25BrN2O4
Molecular Weight 413.3 g/mol
IUPAC Name tert-butyl 4-(4-bromo-3-ethoxybenzoyl)piperazine-1-carboxylate
Standard InChI InChI=1S/C18H25BrN2O4/c1-5-24-15-12-13(6-7-14(15)19)16(22)20-8-10-21(11-9-20)17(23)25-18(2,3)4/h6-7,12H,5,8-11H2,1-4H3
Standard InChI Key JNCGFMRFQGMONN-UHFFFAOYSA-N
SMILES CCOC1=C(C=CC(=C1)C(=O)N2CCN(CC2)C(=O)OC(C)(C)C)Br
Canonical SMILES CCOC1=C(C=CC(=C1)C(=O)N2CCN(CC2)C(=O)OC(C)(C)C)Br

Introduction

1-Piperazinecarboxylic acid, 4-(4-bromo-3-ethoxybenzoyl)-, 1,1-dimethylethyl ester is a complex organic compound that combines elements of piperazine and benzoic acid derivatives. This compound is not extensively documented in the provided search results, but it can be analyzed based on its components and related compounds.

Potential Applications

Compounds with similar structures are often used in pharmaceutical research due to their potential biological activity. The piperazine ring can interact with various biological targets, while the benzoic acid moiety can contribute to the compound's pharmacokinetic properties.

Biological Activity

  • Pharmacological Effects: The compound might exhibit activity against specific enzymes or receptors, depending on its design and the presence of functional groups that facilitate such interactions.

  • Toxicity: As with many organic compounds, toxicity would depend on the specific structure and the presence of potentially hazardous groups.

Research Findings and Challenges

While specific research findings on this exact compound are not available, related compounds have been studied for their potential therapeutic applications. Challenges in synthesizing and characterizing such compounds include optimizing reaction conditions and ensuring purity.

Future Directions

  • Synthetic Optimization: Developing efficient synthesis methods to improve yield and reduce impurities.

  • Biological Screening: Testing the compound against various biological targets to identify potential therapeutic applications.

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